molecular formula C10H10BrNO3S2 B14908665 3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid

3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid

Cat. No.: B14908665
M. Wt: 336.2 g/mol
InChI Key: WXXNBUZJYYUODZ-UHFFFAOYSA-N
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Description

3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that features a brominated thiophene ring and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π stacking interactions, while the amide and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to the presence of both a brominated thiophene ring and a tetrahydrothiophene ring. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10BrNO3S2

Molecular Weight

336.2 g/mol

IUPAC Name

3-[(3-bromothiophene-2-carbonyl)amino]thiolane-3-carboxylic acid

InChI

InChI=1S/C10H10BrNO3S2/c11-6-1-3-17-7(6)8(13)12-10(9(14)15)2-4-16-5-10/h1,3H,2,4-5H2,(H,12,13)(H,14,15)

InChI Key

WXXNBUZJYYUODZ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1(C(=O)O)NC(=O)C2=C(C=CS2)Br

Origin of Product

United States

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